REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[S:9][CH3:10])N.[OH:11]S(O)(=O)=O.N([O-])=O.[Na+]>C1COCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:6]=[CH:7][C:8]=1[S:9][CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
Cu(NO3)2
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cu2O
|
Quantity
|
8.52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added with vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
the resulting yellow/brown solution was decanted from the remaining solid into a dropping funnel
|
Type
|
ADDITION
|
Details
|
containing ice (˜200 g)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
was stirred for a further 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
before being extracted with ether (500 mL)
|
Type
|
ADDITION
|
Details
|
diluted with ether (300 mL)
|
Type
|
ADDITION
|
Details
|
before being poured into the aqueous layer from above
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
EXTRACTION
|
Details
|
the combined organic layers were extracted with 1M NaOH (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×150 mL)
|
Type
|
WASH
|
Details
|
The ether layers were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1SC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.465 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |